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molecular formula C11H11BrClN3O2 B1609721 Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 500011-91-6

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B1609721
M. Wt: 332.58 g/mol
InChI Key: GUAZTUMVVYURLC-UHFFFAOYSA-N
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Patent
US07705160B2

Procedure details

Hydrogen bromide was passed through a solution of ethyl 3-chloro-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (i.e. product of Step B) (8.45 g, 29.3 mmol) in dibromomethane (85 mL). After 90 minutes the gas flow was terminated, and the reaction mixture was washed with aqueous sodium bicarbonate solution (100 mL). The organic phase was dried and evaporated under reduced pressure to give the title product as an oil (9.7 g, 99% yield), which crystallized on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-chloro-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
8.45 g
Type
reactant
Reaction Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[BrH:1].Cl[C:3]1[CH2:7][CH:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=2)[N:4]=1>BrCBr>[Br:1][C:3]1[CH2:7][CH:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][N:14]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
ethyl 3-chloro-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
8.45 g
Type
reactant
Smiles
ClC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
BrCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 90 minutes the gas flow was terminated
Duration
90 min
WASH
Type
WASH
Details
the reaction mixture was washed with aqueous sodium bicarbonate solution (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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